Cysteamine Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2012 and is indicated for cystinosis.

See also: Cysteamine (has active moiety); Cysteamine Bitartrate (related).

Structure

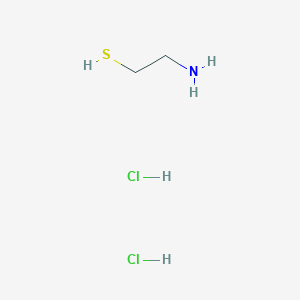

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMADIBCHLQMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-23-1 (Parent) | |

| Record name | Cysteamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045779 | |

| Record name | Cysteamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Cysteamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>17 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

156-57-0, 16904-32-8 | |

| Record name | Cysteamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethiol, 2-amino-, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16904-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cysteamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercaptamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF1B771SVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical and physical properties of Cysteamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteamine hydrochloride, the hydrochloride salt of the aminothiol cysteamine, is a compound of significant interest in both clinical practice and biomedical research.[1] Historically recognized for its role as a radioprotective agent, its primary therapeutic application today is in the management of nephropathic cystinosis, a rare lysosomal storage disorder.[2][3] Beyond this well-established indication, emerging research continues to unveil its multifaceted pharmacological profile, including potent antioxidant and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanisms of action, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a white, water-soluble solid with a characteristic disagreeable odor.[4] It is the salt form of cysteamine, a naturally occurring degradation product of the amino acid cysteine.[5] The presence of both an amine and a thiol functional group confers upon it unique chemical reactivity, central to its biological functions.[4]

| Property | Value | References |

| Molecular Formula | C₂H₇NS·HCl | [6] |

| Molecular Weight | 113.61 g/mol | [6] |

| CAS Number | 156-57-0 | [6] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 67-71 °C | [7] |

| Solubility | Highly soluble in water; soluble in ethanol; slightly soluble in DMSO and methanol. | [7] |

| pKa (of Cysteamine) | pKa₁ (thiol group): 8.19pKa₂ (amino group): 10.75 | [8] |

| Stability | Aqueous solutions are susceptible to oxidation, especially at neutral to alkaline pH. Storage at low temperatures (-20°C) is recommended to prevent degradation. | [8] |

Mechanism of Action

The therapeutic effects of this compound are primarily attributed to two distinct, yet interconnected, mechanisms: its cystine-depleting activity and its antioxidant properties.

Cystine-Depleting Mechanism in Cystinosis

Cystinosis is an autosomal recessive disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[5] A defect in this transporter leads to the accumulation of cystine within lysosomes, forming crystals that cause cellular damage, particularly in the kidneys and eyes.[5]

This compound readily enters cells and lysosomes, where its thiol group participates in a thiol-disulfide exchange reaction with cystine. This reaction cleaves the disulfide bond of cystine, forming cysteine and a mixed disulfide of cysteine and cysteamine.[2][5] Both of these products can then be transported out of the lysosome via endogenous amino acid transporters, thereby reducing the intralysosomal cystine concentration and preventing crystal formation.[5]

References

- 1. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential antidepressant properties of cysteamine on hippocampal BDNF levels and behavioral despair in mice [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. powder or crystals, ≥98% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 6. NRF2 Cysteine Residues Are Critical for Oxidant/Electrophile-Sensing, Kelch-Like ECH-Associated Protein-1-Dependent Ubiquitination-Proteasomal Degradation, and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Enduring Therapeutic Journey of Cysteamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteamine hydrochloride, a simple aminothiol, has a rich and evolving history in the landscape of therapeutic agents. Initially recognized for its radioprotective properties, its pivotal role was cemented with its discovery as the first effective treatment for cystinosis, a rare and devastating lysosomal storage disease. This technical guide provides an in-depth exploration of the discovery, historical development, and multifaceted therapeutic applications of this compound. It delves into the quantitative outcomes of key clinical trials, details the experimental protocols that have been instrumental in its study, and visually elucidates the complex signaling pathways through which it exerts its effects. This document serves as a comprehensive resource for researchers and drug development professionals, aiming to foster a deeper understanding of this remarkable molecule and inspire further investigation into its therapeutic potential.

Discovery and Historical Development

The journey of cysteamine, chemically known as 2-aminoethanethiol, from a simple chemical entity to a life-saving therapeutic is a testament to scientific perseverance. While the compound itself was known in the early 20th century, its therapeutic potential was not realized until the mid-1900s.

A significant milestone in its history was the discovery of its radioprotective effects in the 1950s.[1] However, its most profound impact came with the groundbreaking discovery of its efficacy in treating nephropathic cystinosis. The therapeutic effect of cysteamine on cystinosis was first reported in the 1950s, and it was later approved as a drug for this condition in the United States in 1994.[2] An extended-release formulation received approval in 2013, offering improved patient compliance.[2]

The development of synthetic routes for this compound has also evolved over time. Early methods involved the thermal decarboxylation of the amino acid cystine to form cystamine, which was then reduced to cysteamine.[3] Over the years, various chemical synthesis routines have been developed, including methods starting from ethanolamine.[4][5][6] The ethanolamine-sulfuric acid-thiazoline method has become a conventional industrial process due to its mild operating conditions and cost-effectiveness.[7]

Beyond cystinosis, the therapeutic potential of cysteamine has been explored in other areas. Its depigmenting properties were first observed in the 1960s, leading to its recent development as a topical treatment for hyperpigmentation disorders like melasma.[7] Furthermore, research into its neuroprotective effects has led to clinical investigations for neurodegenerative conditions such as Huntington's disease.[1]

Therapeutic Applications and Efficacy

Cystinosis

Cysteamine is the cornerstone of treatment for nephropathic cystinosis, a lysosomal storage disorder characterized by the accumulation of cystine crystals within cells. By entering the lysosome, cysteamine participates in a thiol-disulfide exchange reaction, converting cystine into cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then exit the lysosome via specific transporters.[2] This action effectively depletes the harmful accumulation of cystine crystals.

Clinical trials have consistently demonstrated the efficacy of cysteamine in slowing the progression of renal disease and other systemic complications of cystinosis.

| Clinical Trial Outcome | Immediate-Release Cysteamine (Cystagon®) | Delayed-Release Cysteamine (Procysbi®) | Reference |

| Mean Leukocyte Cystine Level | 0.44 nmol half-cystine/mg protein | 0.52 nmol half-cystine/mg protein | [8] |

| Time to Maximum Cysteamine Concentration (Tmax) | 60 minutes | 180 minutes | [8] |

| Mean Maximum Cysteamine Concentration (Cmax) | 36.3 ± 11.7 µM | Not directly comparable due to formulation | [9] |

Hyperpigmentation (Melasma)

Topical cysteamine has emerged as a promising treatment for melasma, a common hyperpigmentation disorder. Its mechanism of action involves the inhibition of key enzymes in melanin synthesis, tyrosinase and peroxidase, as well as increasing intracellular glutathione levels, which shifts melanin production towards the lighter pheomelanin.

Clinical studies have shown significant reductions in the Melasma Area and Severity Index (mMASI) with topical cysteamine treatment.

| Clinical Study Outcome | Cysteamine 5% Cream | Control/Comparator | Reference |

| mMASI Score Reduction (8 weeks) | Statistically significant reduction | Placebo/Hydroquinone | [10][11] |

| mMASI Score Reduction (16 weeks) | Statistically significant reduction | Placebo/Hydroquinone | [10][11][12] |

Huntington's Disease

Cysteamine has been investigated for its neuroprotective effects in Huntington's disease, a progressive neurodegenerative disorder. The proposed mechanisms include the inhibition of transglutaminase, an enzyme implicated in the aggregation of the mutant huntingtin protein, and the upregulation of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival.[1][13]

Clinical trials in Huntington's disease patients have explored the safety and efficacy of cysteamine.

| Clinical Trial Outcome | Cysteamine Treatment Group | Placebo Group | Reference |

| Change in UHDRS Total Motor Score (18 months) | -1.5 (less deterioration) | - | [14] |

| Tolerability | Generally well-tolerated | - | [14] |

Key Experimental Protocols

Quantification of Leukocyte Cystine Levels by LC-MS/MS

The monitoring of leukocyte cystine levels is crucial for managing cystinosis patients. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.

Workflow for Leukocyte Cystine Quantification:

References

- 1. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101225063A - Method for preparing this compound by alkali hydrolysis - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN109503441B - Preparation method of high-content this compound - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. A comparison of immediate release and delayed release cysteamine in 17 patients with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholar.undip.ac.id [scholar.undip.ac.id]

- 10. jpad.com.pk [jpad.com.pk]

- 11. researchgate.net [researchgate.net]

- 12. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A randomized, double-blind, placebo-controlled trial evaluating cysteamine in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. basinc.com [basinc.com]

Cysteamine Hydrochloride: A Comprehensive Technical Guide on its Core Function as a Cystine-Depleting Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystinosis is a rare, autosomal recessive lysosomal storage disease resulting from mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1][2][3] This genetic defect leads to the accumulation and crystallization of the amino acid cystine within the lysosomes of various cells and tissues throughout the body, causing widespread organ damage, particularly to the kidneys and eyes.[4][5][6] Cysteamine hydrochloride stands as the primary therapeutic intervention for cystinosis, functioning as a cystine-depleting agent to mitigate the pathology of the disease.[2][7] This technical guide provides an in-depth overview of the mechanism, pharmacokinetics, clinical efficacy, and relevant experimental protocols associated with this compound.

Core Mechanism of Action

The therapeutic effect of this compound is rooted in its ability to reduce intralysosomal cystine levels. Cysteamine, a small aminothiol, enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine.[6] This reaction cleaves the disulfide bond of cystine, producing cysteine and a mixed disulfide of cysteine and cysteamine (cysteine-cysteamine).[3][4][8] Unlike cystine, which is trapped within the lysosome in cystinosis patients, both cysteine and the cysteine-cysteamine mixed disulfide can be transported out of the lysosome into the cytoplasm via specific transporters.[2][8][9] The mixed disulfide is believed to exit through the PQLC2 lysine transporter.[5][9] By facilitating this egress, cysteamine effectively depletes the lysosomal cystine stores, preventing the crystal formation and subsequent cellular damage that characterize cystinosis.[4] Beyond its primary cystine-depleting activity, cysteamine also exhibits antioxidant properties by acting as a scavenger of free radicals, which may contribute to its therapeutic efficacy.[4]

Caption: Mechanism of cysteamine action in lysosomal cystine depletion.

Pharmacokinetics and Pharmacodynamics

The clinical application of this compound is dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Several formulations have been developed to optimize drug delivery and patient adherence, including immediate-release and delayed-release oral capsules, as well as ophthalmic solutions for ocular manifestations.

Pharmacokinetic Parameters

The pharmacokinetics of cysteamine can vary based on the formulation administered. Delayed-release formulations are designed to be taken less frequently, which can improve patient adherence.[5]

| Parameter | Immediate-Release (Cystagon®) | Delayed-Release (Procysbi®) | Ophthalmic Solution | Reference(s) |

| Cmax | 37.72 ± 12.10 µmol/L | 27.70 ± 14.99 µmol/L | Not applicable | [6] |

| AUC 0-12h | 192.00 ± 75.62 µmolh/L | 99.26 ± 44.2 µmolh/L | Not applicable | [6] |

| Tmax | ~1.4 hours | Not specified | Not applicable | [8] |

| Half-life | ~3.7 hours | Not specified | Not applicable | [6] |

| Bioavailability | Can be low; significant first-pass metabolism | Improved over immediate-release | Local delivery to cornea | [6][10] |

| Protein Binding | ~52% (mainly to albumin) | ~52% | Not applicable | [6] |

| Volume of Distribution | ~129 L | Not specified | Not applicable | [6] |

| Clearance | ~1.2 - 1.4 L/min | Not specified | Not applicable | [6] |

Table 1: Summary of Pharmacokinetic Parameters for Different Cysteamine Formulations.

Pharmacodynamic Relationship

The primary pharmacodynamic measure of cysteamine efficacy is the reduction of cystine levels in white blood cells (WBCs), which serves as a surrogate marker for cystine accumulation in other tissues. The therapeutic goal is to maintain WBC cystine levels below 1 nmol half-cystine/mg of protein.[8] Studies have demonstrated a clear relationship between plasma cysteamine concentrations and the reduction in WBC cystine content, although a time lag exists between peak drug concentration and maximum effect, suggesting a delay in the drug's distribution to its site of action within the lysosomes.[8]

Clinical Efficacy

The clinical utility of this compound is well-established for both systemic and ocular manifestations of cystinosis.

Systemic Treatment (Oral Cysteamine)

Oral cysteamine therapy is the cornerstone of management for nephropathic cystinosis.[2] When initiated early in life, it significantly slows the progression of renal disease, delays the need for kidney transplantation, and improves growth.[2][7] Long-term treatment is also associated with a reduction in the severity of extra-renal complications and an extended life expectancy.[2]

Ocular Treatment (Topical Cysteamine)

Due to the avascular nature of the cornea, oral cysteamine does not effectively reach the eye to dissolve corneal cystine crystals.[11] Therefore, topical ophthalmic solutions of this compound are required.[11] These formulations have been shown to be effective in reducing the density of corneal cystine crystals, which can alleviate symptoms such as photophobia and reduce the risk of complications like corneal erosions.[1][11]

| Indication | Formulation | Efficacy Measure | Result | Reference(s) |

| Nephropathic Cystinosis | Oral (Immediate or Delayed-Release) | WBC Cystine Levels | Reduction to < 1 nmol half-cystine/mg protein | [8][12] |

| Corneal Cystinosis | Ophthalmic Solution (e.g., 0.55%) | Corneal Cystine Crystal Score (CCCS) | Significant reduction over time | [1][11][13] |

| Corneal Cystinosis | Ophthalmic Solution (e.g., 0.55%) | Photophobia Score | Decrease within 3 months of treatment | [11][14] |

| Nephropathic Cystinosis | Oral | Renal Function | Delays progression to end-stage renal disease | [2] |

Table 2: Summary of this compound Clinical Efficacy Data.

Experimental Protocols

Accurate quantification of cystine and cysteamine is critical for diagnosing cystinosis, monitoring therapeutic efficacy, and conducting pharmacokinetic studies.

Protocol 1: Quantification of Intracellular Cystine in Leukocytes

This protocol is essential for monitoring the therapeutic response to cysteamine treatment.

-

Sample Collection and Preparation:

-

Collect whole blood in heparinized tubes.

-

Isolate leukocytes (or more specifically, granulocytes) using a density gradient centrifugation method.

-

Wash the isolated cells to remove plasma.

-

-

Cell Lysis and Deproteinization:

-

Resuspend the cell pellet in a buffer containing N-ethylmaleimide (NEM) to prevent the oxidation of cysteine to cystine.

-

Lyse the cells, typically through sonication.

-

Precipitate proteins using an acid, such as sulfosalicylic acid.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

-

Quantification by LC-MS/MS:

-

The supernatant containing the acid-soluble cystine is analyzed.

-

Use a deuterium-labeled cystine internal standard for accurate quantification.

-

Separate cystine from other components using liquid chromatography.

-

Detect and quantify cystine using tandem mass spectrometry.

-

-

Data Analysis:

-

Normalize the cystine concentration to the total protein content of the cell lysate, typically measured by a standard protein assay (e.g., Bradford or BCA).

-

Express the final result as nmol of half-cystine per mg of protein.

-

References

- 1. This compound eye drop solution for the treatment of corneal cystine crystal deposits in patients with cystinosis: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Steady-state pharmacokinetics and pharmacodynamics of cysteamine bitartrate in paediatric nephropathic cystinosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cystinosis: Therapy adherence and metabolic monitoring in patients treated with immediate-release cysteamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A study of the relative bioavailability of this compound, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-term follow-up of cystinosis patients treated with 0.55% this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Population pharmacokinetics and pharmacodynamics of cysteamine in nephropathic cystinosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of Topical Cysteamine in Corneal Cystinosis: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Long-term follow-up of cystinosis patients treated with 0.55% this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Cysteamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteamine hydrochloride, a well-established therapeutic agent for nephropathic cystinosis, exhibits significant antioxidant properties in vitro. This technical guide provides an in-depth overview of its antioxidant mechanisms, supported by experimental evidence. The document details the direct radical scavenging activities of this compound and its indirect antioxidant effects through the modulation of cellular signaling pathways, particularly the Keap1-Nrf2 system. While specific quantitative data from standardized chemical antioxidant assays such as DPPH, ABTS, and FRAP for this compound are not widely reported in the available literature, this guide presents its established cellular antioxidant effects and detailed protocols for relevant assays to facilitate further research. Visual representations of key pathways and experimental workflows are provided to enhance understanding.

Introduction

This compound is the hydrochloride salt of cysteamine, a naturally occurring aminothiol derived from the degradation of coenzyme A. Its primary clinical application is in the management of nephropathic cystinosis, a lysosomal storage disorder. Beyond its role in cystine depletion, cysteamine has demonstrated notable antioxidant capabilities. This guide focuses on the in vitro antioxidant properties of this compound, exploring its mechanisms of action and providing practical information for researchers in the field.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through both direct and indirect mechanisms.

Direct Radical Scavenging

Cysteamine is a potent scavenger of various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[1][2] It can also react with hydrogen peroxide (H₂O₂).[1][2] This direct scavenging activity is attributed to the presence of a thiol (-SH) group, which can donate a hydrogen atom to neutralize free radicals.

Indirect Antioxidant Effects via Nrf2 Signaling Pathway

A significant component of cysteamine's antioxidant action is its ability to activate the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Cysteamine, or its oxidized form cystamine, can induce the oxidation of critical cysteine residues on Keap1.[3] This modification leads to a conformational change in Keap1, causing the dissociation and stabilization of Nrf2.[1][3] Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[4] This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for enzymes involved in glutathione (GSH) synthesis and recycling.[3][4]

Quantitative Data on Antioxidant Properties

While this compound is recognized for its antioxidant effects, specific quantitative data from standardized in vitro antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) are not extensively available in the peer-reviewed literature. The available data primarily focuses on cellular antioxidant effects.

Table 1: Summary of In Vitro Cellular Antioxidant Effects of this compound

| Assay/Model System | Concentration | Observed Effect | Reference |

| Cellular Antioxidant Activity | 30-80 µM | Reported IC50 range depending on cell type and assay conditions. | [5] |

| Intracellular Glutathione (GSH) Levels | 100 µM | Significantly increased intracellular GSH levels in cultured matured oocytes. | [6] |

Experimental Protocols

Detailed experimental protocols for the DPPH, ABTS, and FRAP assays are provided below. These are generalized protocols and may require optimization for specific experimental conditions when testing this compound.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol or an appropriate solvent.

-

Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control is prepared with 1 mL of methanol instead of the sample.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

ABTS Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction: Add 10 µL of the sample to 1 mL of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction: Add 30 µL of the sample to 900 µL of FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing ability in µM of Fe²⁺ equivalents.

Conclusion

This compound possesses multifaceted in vitro antioxidant properties, acting as both a direct scavenger of reactive oxygen species and a potent activator of the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. While direct quantitative data from standardized chemical antioxidant assays are limited, its cellular antioxidant effects are well-documented. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the antioxidant potential of this versatile compound. Further studies are warranted to quantify its antioxidant capacity using standardized assays to allow for direct comparison with other antioxidant compounds.

References

- 1. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional activation of antioxidant gene expression by Nrf2 protects against mitochondrial dysfunction and neuronal death associated with acute and chronic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cysteamine Hydrochloride (CAS 156-57-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteamine hydrochloride, the salt form of the naturally occurring aminothiol cysteamine, is a multifaceted compound with significant therapeutic applications. Primarily known for its role as the only specific treatment for the lysosomal storage disorder cystinosis, its utility extends to various other fields due to its potent antioxidant, neuroprotective, and mucolytic properties. This technical guide provides an in-depth overview of the core physicochemical properties, mechanisms of action, and key experimental protocols related to this compound (CAS: 156-57-0). The information is tailored for researchers, scientists, and professionals involved in drug development and discovery, presenting quantitative data in structured tables and illustrating complex biological pathways and workflows with detailed diagrams.

Core Physicochemical Properties

This compound is a white, hygroscopic crystalline solid. Its stability and high solubility in aqueous solutions make it suitable for various pharmaceutical formulations. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 156-57-0 | |

| Molecular Formula | C₂H₈ClNS | |

| Molecular Weight | 113.61 g/mol | |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 67-71 °C | |

| Boiling Point | 238.5 °C (at 101,325 Pa) | |

| Solubility | Very soluble in water; Soluble in ethanol; Slightly soluble in DMSO and Methanol. | |

| pH (Aqueous Solution) | 3.0 - 5.5 (for a 5% solution) | |

| pKa (Predicted) | Strongest Acidic (Thiol): 9.42 Strongest Basic (Amine): 8.36 | |

| Stability | Stable but hygroscopic. Should be stored in a dry atmosphere. Incompatible with strong oxidizing agents. | |

| LogP | -2.14 (at 25°C) |

Mechanisms of Action

This compound exerts its therapeutic effects through multiple, distinct biological pathways. Its primary mechanism involves the depletion of lysosomal cystine, but it also functions as a potent antioxidant, a modulator of cellular signaling, and a disruptor of disulfide bonds in proteins.

Lysosomal Cystine Depletion in Cystinosis

The cornerstone of cysteamine therapy is its ability to treat cystinosis, a rare genetic disorder caused by a faulty lysosomal transporter, cystinosin. This defect leads to the accumulation and crystallization of the amino acid cystine within lysosomes, causing widespread cellular damage. Cysteamine enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine. This reaction breaks down cystine into cysteine and a mixed disulfide of cysteine-cysteamine. Both of these products are then able to exit the lysosome via existing transport systems, thereby reducing the toxic accumulation of cystine.

Pleiotropic Cellular Effects

Beyond cystinosis, cysteamine exhibits a range of biological activities that are the subject of ongoing research for other therapeutic applications, including neurodegenerative diseases, cystic fibrosis, and skin pigmentation disorders. These effects are largely attributed to its reactive thiol group.

-

Antioxidant Activity : Cysteamine directly scavenges free radicals and reactive oxygen species. It also boosts the intracellular levels of cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.

-

Neuroprotection : In the context of neurodegenerative diseases like Huntington's and Parkinson's, cysteamine's protective effects are linked to its antioxidant properties, inhibition of key enzymes like transglutaminase 2 and caspase-3, and its ability to upregulate neuroprotective pathways, such as those involving brain-derived neurotrophic factor (BDNF).

-

Mucolytic and Antimicrobial Effects : Cysteamine acts as a mucolytic agent by breaking the disulfide bonds that cross-link mucin proteins, reducing the viscosity of mucus. This is particularly relevant for conditions like cystic fibrosis. It also demonstrates direct antimicrobial and antibiofilm activity against various pathogens.

-

Depigmentation : In dermatology, cysteamine reduces hyperpigmentation by inhibiting tyrosinase and peroxidase (key enzymes in melanin synthesis), chelating copper and iron ions, and increasing intracellular glutathione levels.

Cysteamine Hydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Cysteamine hydrochloride, the hydrochloride salt of the aminothiol cysteamine, is a compound of significant interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of its core chemical properties, mechanisms of action, and its application in experimental research, with a focus on providing actionable data and protocols for laboratory professionals.

Core Chemical and Physical Properties

This compound is a white crystalline powder with a characteristic odor. It is highly soluble in water and ethanol. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇NS·HCl or C₂H₈ClNS | [1][2][3][4][5] |

| Molecular Weight | 113.61 g/mol | [6][2][3][5] |

| Melting Point | 67-71 °C | [3] |

| Boiling Point | 238.5 °C (at 101,325 Pa) | [3] |

| pH | 3.3-5.0 (400g/l, H₂O, 20℃) | [6] |

Mechanism of Action and Biological Significance

This compound's primary mechanism of action lies in its ability to act as a potent antioxidant and a cystine-depleting agent.[4] This activity is central to its therapeutic application in nephropathic cystinosis, a lysosomal storage disease characterized by the accumulation of cystine crystals within cells.[5]

The core of its function is a thiol-disulfide exchange reaction. Within the lysosome, cysteamine reacts with cystine to form a mixed disulfide of cysteine and cysteamine, as well as cysteine itself. These smaller, more soluble molecules can then be transported out of the lysosome, thereby reducing the intracellular cystine load.[4][5]

Beyond its role in cystinosis, this compound exhibits a range of other biological activities. It is known to increase the intracellular levels of glutathione, a major cellular antioxidant, and can directly scavenge reactive oxygen species.[7] Furthermore, it has been shown to modulate the activity of various enzymes and signaling pathways, including inhibiting somatostatin and matrix metalloproteinases.[4][8]

Experimental Protocols

Quantification of Cysteamine in Biological Samples

A common method for the quantification of cysteamine in biological matrices such as plasma or tissue homogenates involves high-performance liquid chromatography (HPLC) with electrochemical detection.

Methodology:

-

Sample Preparation:

-

Deproteinize the sample by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A filtered and degassed solution of 0.1 M sodium phosphate, 0.5 mM EDTA, adjusted to pH 2.5 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Electrochemical Detection:

-

Set the potential of the working electrode to +0.6 V against an Ag/AgCl reference electrode.

-

-

Standard Curve:

-

Prepare a series of this compound standards of known concentrations in the same matrix as the samples.

-

Analyze the standards under the same conditions to generate a standard curve for quantification.

-

In Vitro Cystine Depletion Assay

This assay is used to assess the efficacy of cysteamine in reducing intracellular cystine levels in cultured cells, such as fibroblasts from patients with cystinosis.

Methodology:

-

Cell Culture:

-

Culture cystinotic fibroblasts in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) until they reach approximately 80% confluency.

-

-

Treatment:

-

Incubate the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified period (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS) and lyse them in a buffer containing a reducing agent such as dithiothreitol (DTT) to convert cystine to cysteine.

-

-

Quantification:

-

Quantify the total cysteine content using a method such as the acid ninhydrin assay or by HPLC with fluorescence detection after derivatization with a fluorogenic reagent like monobromobimane.

-

-

Data Analysis:

-

Normalize the cysteine content to the total protein concentration in each sample.

-

Compare the cystine levels in treated cells to those in untreated controls to determine the percentage of cystine depletion.

-

Signaling Pathways and Logical Relationships

The multifaceted biological activity of this compound can be visualized through its interaction with various cellular pathways. Below are diagrams illustrating these relationships.

Caption: Mechanism of cystine depletion by cysteamine in the lysosome.

Caption: Antioxidant properties of this compound.

Caption: Experimental workflow for Cysteamine quantification.

References

- 1. This compound | C2H7NS.ClH | CID 9082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. haihangchem.com [haihangchem.com]

- 4. goldbio.com [goldbio.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound | 156-57-0 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - LKT Labs [lktlabs.com]

Solubility Profile of Cysteamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of cysteamine hydrochloride in two common laboratory solvents: water and ethanol. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Core Data: Solubility in Water and Ethanol

This compound exhibits high solubility in water and is also soluble in ethanol. The quantitative solubility data from available sources are summarized in the table below for easy reference and comparison.

| Solvent | Solubility (at 25°C) | Qualitative Description |

| Water | ~23.5 mg/mL[1] | Freely Soluble[1], Very Soluble[2] |

| Ethanol | 23 mg/mL[3] | Soluble[1][4] |

It is important to note that while most sources concur on the high solubility of this compound, some variations in reported values exist. Factors such as pH and the specific experimental conditions can influence solubility[5].

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The determination of equilibrium solubility is a critical step in characterizing a drug substance. The shake-flask method is a widely accepted and reliable technique for this purpose[6][7][8]. The following protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid, pure form)

-

Solvent (e.g., deionized water, absolute ethanol)

-

Vials or flasks with secure closures

-

Orbital shaker or other agitation device

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Calibrated balance

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Solvent: Prepare the desired solvent. If using a buffered aqueous solution, adjust the pH to the target value.

-

Addition of Solute: Add an excess amount of this compound to a vial or flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached with a saturated solution[6][8].

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours[6][8].

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration[7]. It is crucial to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Accurately dilute the sample with the solvent and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC.

-

Data Interpretation: The measured concentration represents the equilibrium solubility of this compound in the specific solvent under the tested conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 156-57-0 [chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Cysteamine Hydrochloride as a Precursor in Taurine Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurine, a conditionally essential amino acid, plays a critical role in numerous physiological processes. Its biosynthesis is a key area of study, particularly for therapeutic applications. This technical guide provides a comprehensive overview of the taurine biosynthetic pathway originating from cysteamine, with a specific focus on the role of cysteamine hydrochloride as a precursor. We will delve into the core biochemical reactions, the enzymes involved, their kinetics, and the experimental methodologies used to study this pathway. Furthermore, this guide will explore the downstream signaling effects of taurine and provide detailed experimental protocols and quantitative data to support further research and development in this field.

Introduction

Taurine (2-aminoethanesulfonic acid) is one of the most abundant free amino acids in mammals, involved in functions such as bile salt conjugation, osmoregulation, and neuromodulation[1]. While dietary intake is a significant source, endogenous biosynthesis from sulfur-containing amino acids like cysteine is crucial. One of the key biosynthetic routes, the "cysteamine pathway," utilizes cysteamine as a direct precursor to hypotaurine, which is subsequently oxidized to taurine[1][2][3]. This compound, a stable salt of cysteamine, is therefore a compound of significant interest for research and potential therapeutic interventions aimed at modulating taurine levels.

The Cysteamine Pathway of Taurine Biosynthesis

The conversion of cysteamine to taurine is a two-step enzymatic process:

-

Oxidation of Cysteamine to Hypotaurine: This reaction is catalyzed by the enzyme cysteamine dioxygenase (ADO) , a non-heme iron-dependent enzyme[4][5]. ADO incorporates molecular oxygen into the thiol group of cysteamine to form hypotaurine.

-

Oxidation of Hypotaurine to Taurine: The final step involves the oxidation of hypotaurine to taurine. While this was once thought to be a non-enzymatic process, recent evidence has identified flavin-containing monooxygenase 1 (FMO1) as the key enzyme catalyzing this reaction, utilizing either NADPH or NADH as a cofactor[6][7][8][9].

The overall pathway can be visualized as follows:

Quantitative Data

Understanding the efficiency and kinetics of the enzymes in this pathway is crucial for predicting and manipulating taurine production.

Enzyme Kinetics

The following table summarizes the available kinetic parameters for the key enzymes involved in the cysteamine pathway. It is important to note that specific kinetic data for cysteamine dioxygenase (ADO) is limited, and thus, data for the analogous enzyme, cysteine dioxygenase (CDO), is provided as a reference.

| Enzyme | Substrate | KM | Vmax | kcat | Organism/Source | Reference |

| Flavin-Containing Monooxygenase 1 (FMO1) | Hypotaurine | ~4.1 mM | ~7.5 mM/min | ~55 min-1 | Human | [7][10][11] |

| Cysteine Dioxygenase (CDO) * | L-Cysteine | 0.4 mM | 20.0 µmol min-1 mg-1 | 7.7 s-1 | Recombinant | [12] |

*Data for Cysteine Dioxygenase (CDO) is presented as a proxy for Cysteamine Dioxygenase (ADO) due to the limited availability of direct kinetic data for ADO.

In Vivo Conversion of Cysteamine to Taurine

Studies in animal models have demonstrated the effective conversion of dietary this compound into taurine, leading to increased tissue and product concentrations.

| Animal Model | Cysteamine HCl Supplementation | Outcome | Reference |

| Common Carp | 1.5% in diet | Highest whole-body taurine content (18.5-86.9 g/kg) | [13][14] |

| Laying Hens | 0.1% in diet | 48.68% increase in yolk taurine level |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cysteamine to taurine biosynthesis pathway.

Measurement of Cysteamine Dioxygenase (ADO) Activity

This protocol is adapted from methods used for the related enzyme, cysteine dioxygenase, and incorporates HPLC-MS for product quantification.

Workflow for ADO Activity Assay:

Detailed Steps:

-

Tissue Preparation: Homogenize fresh or frozen tissue in a suitable buffer (e.g., 50 mM MES, pH 6.1). Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction. Determine the protein concentration of the cytosol.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Cytosolic extract (containing ADO)

-

This compound (substrate, e.g., 10 mM final concentration)

-

Ferrous sulfate (cofactor, e.g., 0.5 mM final concentration)

-

Reaction buffer to the final volume.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an equal volume of a cold acid, such as 10% (w/v) perchloric acid.

-

Sample Preparation for HPLC-MS: Neutralize the sample with a base (e.g., 3 M K₂CO₃). Centrifuge to remove the precipitate. The supernatant is ready for analysis.

-

HPLC-MS Analysis: Analyze the supernatant using a liquid chromatography-mass spectrometry (LC-MS) system to separate and quantify the product, hypotaurine[4][9][15]. A suitable column, such as a C18 column, and a mobile phase gradient can be used for separation. The mass spectrometer should be operated in a mode that allows for specific detection and quantification of hypotaurine.

Quantification of Taurine and Hypotaurine in Tissues

This protocol describes a common method for the analysis of taurine and hypotaurine using HPLC with pre-column derivatization.

Workflow for Taurine/Hypotaurine Quantification:

Detailed Steps:

-

Sample Extraction: Homogenize the tissue sample in a deproteinizing agent like perchloric acid. Centrifuge to pellet the precipitated proteins.

-

Neutralization: Neutralize the acidic supernatant with a suitable base.

-

Derivatization: Mix an aliquot of the neutralized supernatant with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol, or dabsyl chloride, to form a fluorescent derivative[10][16].

-

HPLC Analysis: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient to separate the derivatized amino acids.

-

Detection: Detect the fluorescent derivatives using a fluorescence detector. Quantify the amounts of taurine and hypotaurine by comparing their peak areas to those of known standards.

Signaling Pathways Influenced by Taurine

Taurine synthesized from cysteamine contributes to the overall cellular taurine pool, which in turn modulates various signaling pathways.

-

SIRT1/AMPK/FOXO1 Pathway: Taurine has been shown to activate this pathway, which plays a crucial role in regulating lipid metabolism. This suggests a potential role for cysteamine-derived taurine in managing metabolic disorders[17][18].

-

ERK/Ets-1 Signaling: Taurine can enhance the expression of Thioredoxin-Interacting Protein (TXNIP) by activating the transcription factor Ets-1 via the ERK cascade[7][19].

-

Endoplasmic Reticulum (ER) Stress: Taurine can attenuate ER stress, a factor implicated in various diseases. This protective effect may be linked to its ability to modulate protein folding and reduce oxidative stress[20].

-

Protein Phosphorylation: Taurine has been observed to modulate the phosphorylation status of various proteins, thereby influencing a wide range of cellular processes[20].

-

mTOR Pathway: While not a direct effect of taurine itself, the biosynthesis of taurine from cysteine is linked to the availability of this amino acid, which is a critical regulator of the mTOR signaling pathway, a central controller of cell growth and metabolism[13].

Conclusion

The biosynthesis of taurine from this compound represents a significant pathway with therapeutic potential. Cysteamine dioxygenase and flavin-containing monooxygenase 1 are the key enzymatic players in this conversion. This guide has provided a comprehensive overview of this pathway, including quantitative data, detailed experimental protocols, and an exploration of the downstream signaling effects of taurine. Further research into the specific kinetics of ADO and the unique signaling roles of taurine derived from this pathway will be crucial for the development of novel therapeutic strategies targeting taurine metabolism. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to advance our understanding and application of this compound as a pro-drug for taurine.

References

- 1. researchgate.net [researchgate.net]

- 2. academics.su.edu.krd [academics.su.edu.krd]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the mechanism of cysteamine dioxygenase: A combined HPLC-MS assay and metal-substitution approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of human cysteamine dioxygenase provides a structural rationale for its function as an oxygen sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Signaling Pathway of Taurine-Induced Upregulation of TXNIP [agris.fao.org]

- 8. Flavin-Containing Monooxygenase 1 Catalyzes the Production of Taurine from Hypotaurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unveiling the mechanism of cysteamine dioxygenase: A combined HPLC-MS assay and metal-substitution approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Signaling Pathway of Taurine-Induced Upregulation of TXNIP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hypothesis: Taurine therapy of nephropathic cystinosis may correct the deficiencies of cysteamine therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cysteamine Hydrochloride in Coenzyme A Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is a central cofactor in cellular metabolism, indispensable for numerous biochemical reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate. Its synthesis and degradation are tightly regulated processes. Cysteamine, an aminothiol derived from the degradation of CoA, is clinically established for the treatment of the lysosomal storage disorder cystinosis. This technical guide provides an in-depth exploration of the role of cysteamine hydrochloride in the broader context of CoA metabolism. It details the canonical de novo biosynthesis and degradation pathways of CoA, examines the evidence for a "salvage pathway" in which CoA precursors can be recycled, and analyzes the potential for exogenous cysteamine to influence cellular CoA pools. This guide synthesizes current knowledge, presents available quantitative data, and provides detailed diagrams and experimental protocols to facilitate further research in this area.

Introduction to Coenzyme A (CoA) Metabolism

Coenzyme A is a ubiquitous and essential cofactor that acts as a carrier of acyl groups, most notably acetyl groups in the form of acetyl-CoA. Its functions are critical to cellular energy production and the biosynthesis of lipids, neurotransmitters, and other vital molecules. The homeostasis of the cellular CoA pool is maintained through a balance of synthesis, degradation, and recycling.

The Canonical De Novo Biosynthesis Pathway

The synthesis of CoA is a highly conserved five-step enzymatic process that utilizes pantothenate (vitamin B5), L-cysteine, and ATP.[1][2]

-

Phosphorylation of Pantothenate: Pantothenate is phosphorylated by Pantothenate Kinase (PANK) to form 4'-phosphopantothenate. This is the primary rate-limiting and regulated step in the pathway.[3]

-

Addition of Cysteine: 4'-phosphopantothenate is condensed with a cysteine molecule by Phosphopantothenoylcysteine Synthetase (PPCS) to yield 4'-phospho-N-pantothenoylcysteine (PPC).

-

Decarboxylation: PPC is decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to form 4'-phosphopantetheine.

-

Adenylylation: 4'-phosphopantetheine is adenylylated by the phosphopantetheine adenylyltransferase (PPAT) domain of Coenzyme A Synthase (COASY) to form dephospho-CoA.

-

Phosphorylation: Finally, dephospho-CoA is phosphorylated by the dephospho-CoA kinase (DPCK) domain of COASY to produce the active coenzyme A.[4]

Coenzyme A Degradation

The degradation of CoA occurs through distinct intracellular and extracellular pathways.[5] Extracellular CoA, derived from diet or tissue turnover, is broken down by ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs) and phosphatases into pantetheine.[6] Pantetheine is then hydrolyzed by pantetheinases (vanin enzymes) into two components: cysteamine and pantothenate.[5] This process effectively recycles pantothenate, making it available for cellular uptake and re-entry into the de novo synthesis pathway.[5] Cysteamine is a product of this constitutive degradation.

Cysteamine and the "Salvage Pathway" Hypothesis

While the canonical pathway builds CoA from its basic constituents, evidence points to the existence of salvage pathways that can utilize intermediates to bypass certain enzymatic steps. This is particularly relevant for therapeutic interventions in diseases caused by defects in the de novo pathway, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN).

The Pantethine Salvage Pathway

Studies have demonstrated that pantethine (the disulfide form of pantetheine) can be used by cells to synthesize CoA, bypassing the PANK-catalyzed step. This provides a therapeutic rationale for pantethine supplementation in conditions where PANK activity is compromised. Once inside the cell, pantethine is converted to 4'-phosphopantetheine and subsequently enters the final two steps of the CoA synthesis pathway catalyzed by COASY.

Cysteamine's Potential Role in CoA Synthesis

Cysteamine is a structural component of pantetheine (which is formed from pantothenic acid and cysteamine). Therefore, it is plausible that exogenously supplied this compound could contribute to CoA synthesis by combining with pantothenate to form pantetheine, thereby feeding into the salvage pathway. However, the direct evidence for this is limited, and the enzymatic machinery responsible for such a condensation reaction in vivo is not well-characterized. Most literature describes cysteamine as an end-product of CoA degradation rather than a direct precursor for its synthesis.

Quantitative Data on Cysteamine's Effect on CoA Metabolism

Direct quantitative data from studies measuring the impact of this compound administration on CoA levels in healthy tissues are scarce in the published literature. The available data comes primarily from disease models or studies of related compounds.

A study in a Drosophila model of cystinosis (dCTNS−/−) found that acetyl-CoA levels, which were decreased during fasting, could be normalized by cysteamine treatment. Conversely, another study on sarcoma growth in mice reported that direct cysteamine treatment had only a marginal effect on total CoA concentrations in tumors.

| Compound | Model System | Measured Parameter | Result | Citation |

| Cysteamine | Fasted Drosophila larvae (dCTNS−/−) | Acetyl-CoA | Normalized the decreased levels of acetyl-CoA. | |

| Cysteamine | Mouse sarcoma tumors | Total CoA | Had only a marginal effect on CoA concentrations. |

Metabolic Pathways and Experimental Workflows

Diagrams of Key Pathways

The following diagrams illustrate the core metabolic pathways involved in CoA synthesis and the potential role of cysteamine.

Caption: The canonical de novo pathway of Coenzyme A biosynthesis.

Caption: CoA degradation and the pantethine salvage pathway.

Experimental Protocols

Protocol 1: Quantification of Coenzyme A and Acetyl-CoA in Tissue Samples via HPLC

This protocol is adapted from established methods for the analysis of CoA species in biological samples.

Objective: To quantify the levels of free Coenzyme A (CoA) and Acetyl-CoA in frozen tissue samples.

Materials:

-

Frozen tissue samples (e.g., liver, brain) stored at -80°C.

-

Perchloric acid (PCA), 5% aqueous solution, ice-cold.

-

Dithiothreitol (DTT), 50 µM in 5% PCA.

-

Potassium hydroxide (KOH) for neutralization.

-

HPLC system with a UV detector.

-

C18 reverse-phase column.

-

Mobile phases (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium phosphate and acetonitrile).

-

Standards for CoA and Acetyl-CoA of known concentration.

-

Homogenizer/Sonicator.

-

Microcentrifuge (refrigerated at 4°C).

Procedure:

-

Sample Preparation: a. Weigh 10-20 mg of frozen tissue. b. Immediately add 200 µL of ice-cold 5% PCA containing 50 µM DTT. c. Homogenize the tissue using a sonicator on ice (e.g., 12 seconds at 20% amplitude). d. Incubate the homogenate on ice for 10 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully collect the supernatant (this is the acid extract).

-

Neutralization (Optional but Recommended): a. Neutralize the acid extract with a calculated amount of KOH. b. Centrifuge to pellet the potassium perchlorate precipitate. c. Collect the neutralized supernatant for analysis.

-

HPLC Analysis: a. Prepare a standard curve by diluting the CoA and Acetyl-CoA standards to a range of concentrations (e.g., 0.1 to 10 µM). b. Inject a fixed volume (e.g., 20 µL) of the standards and the prepared sample extracts onto the HPLC system. c. Run the HPLC gradient program to separate CoA and Acetyl-CoA. d. Detect the compounds using a UV detector set to 254 nm or 260 nm.

-

Data Analysis: a. Identify the peaks for CoA and Acetyl-CoA in the sample chromatograms by comparing their retention times with the standards. b. Quantify the peak areas. c. Calculate the concentration of CoA and Acetyl-CoA in the samples using the linear regression equation from the standard curve. d. Normalize the results to the initial tissue weight (e.g., nmol/mg of tissue).

Protocol 2: Workflow for Investigating the Effect of Cysteamine on Cellular CoA Levels

Objective: To determine if treatment with this compound alters the intracellular concentration of Coenzyme A in a cultured cell line.

Workflow:

-

Cell Culture: a. Culture a relevant cell line (e.g., HepG2 human liver cells) in standard growth medium to ~80% confluency.

-

Treatment: a. Prepare a stock solution of this compound in sterile water or PBS. b. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 250 µM) for a defined period (e.g., 24 hours). Include a vehicle-only control group.

-

Cell Harvesting and Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Scrape the cells into a collection tube and centrifuge to pellet. c. Resuspend the cell pellet in a known volume of ice-cold 5% PCA with DTT. d. Proceed with the extraction protocol as described in Protocol 1 (Steps 1c-1f).

-

Protein Quantification: a. After collecting the supernatant for CoA analysis, solubilize the remaining acid-insoluble pellet in 0.1 M NaOH. b. Use this solution to determine the total protein content using a standard protein assay (e.g., BCA or Bradford assay).

-

CoA Quantification: a. Analyze the CoA and Acetyl-CoA content in the cell extracts using the HPLC method detailed in Protocol 1.

-

Data Normalization and Analysis: a. Normalize the calculated CoA concentrations to the total protein content for each sample (e.g., nmol/mg of protein). b. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in CoA levels between the control and cysteamine-treated groups.

Conclusion

This compound is fundamentally a product of Coenzyme A degradation. Its established therapeutic efficacy, particularly in cystinosis, is primarily due to its disulfide-breaking and antioxidant properties. The potential for exogenous cysteamine to directly contribute to the de novo synthesis of CoA is an intriguing hypothesis, likely mediated through the pantethine salvage pathway. However, the current body of evidence is indirect and, in some cases, contradictory. While some studies in disease models show that cysteamine can restore levels of acetyl-CoA, others suggest its impact on the total CoA pool may be marginal.

The lack of comprehensive quantitative data on the effects of this compound on CoA homeostasis in healthy systems represents a significant knowledge gap. Future research, employing the types of protocols outlined in this guide, is necessary to fully elucidate the relationship between cysteamine administration and the regulation of the cellular CoA pool. Such studies will be invaluable for drug development professionals exploring new therapeutic applications for cysteamine and for scientists seeking a deeper understanding of the intricate network of metabolic regulation.

References

- 1. Frontiers | Cysteamine affects skeletal development and impairs motor behavior in zebrafish [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Vnn1 pantetheinase limits the Warburg effect and sarcoma growth by rescuing mitochondrial activity | Life Science Alliance [life-science-alliance.org]

- 4. Vnn1 pantetheinase limits the Warburg effect and sarcoma growth by rescuing mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysosomal cystine mobilization shapes the response of TORC1 and tissue growth to fasting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ija.scholasticahq.com [ija.scholasticahq.com]

An In-depth Technical Guide to the Biochemical Pathways Affected by Cysteamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteamine hydrochloride, the salt form of the naturally occurring aminothiol cysteamine, is a multifaceted therapeutic agent with a well-established role in the management of the rare lysosomal storage disorder, cystinosis.[1][2][3] Beyond its primary indication, a growing body of research has elucidated its impact on a diverse array of biochemical pathways, revealing its potential in treating a broader spectrum of diseases, including neurodegenerative disorders and certain cancers.[2][4][5] This technical guide provides a comprehensive overview of the core biochemical pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and drug development efforts.

Core Biochemical Pathways and Mechanisms of Action

This compound's therapeutic effects stem from its ability to readily enter cells and participate in crucial intracellular processes. Its primary mechanisms of action can be categorized into three main areas: lysosomal cystine depletion, antioxidant activity, and modulation of specific signaling pathways.

Lysosomal Cystine Depletion in Cystinosis